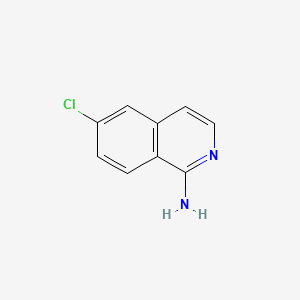
6-Chloroisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H7ClN2. It has a molecular weight of 178.62 . It is a solid substance that should be stored at 4°C and protected from light .
Synthesis Analysis
While specific synthesis methods for 6-Chloroisoquinolin-1-amine were not found, a related compound, quinolin-6-amines, has been synthesized from 5-bromocoumarin . The synthesized compounds were characterized by elemental and spectral (I.R., 1H-NMR, Mass) analysis .Molecular Structure Analysis
6-Chloroisoquinolin-1-amine contains a total of 20 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloroisoquinolin-1-amine were not found, amines in general can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis
6-Chloroisoquinolin-1-amine is a solid substance with a molecular weight of 178.62 . It should be stored at 4°C and protected from light .Wissenschaftliche Forschungsanwendungen
Anticancer Applications : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from a compound closely related to 6-Chloroisoquinolin-1-amine, has been identified as an effective anticancer agent with potent apoptosis-inducing properties and high blood-brain barrier penetration. It shows efficacy in human MX-1 breast and other mouse xenograft cancer models (Sirisoma et al., 2009).
Synthesis of Adamantane-Containing Amines : Chlorine atoms at the alpha-position of N-heterocycles, like 1,3-Dichloroisoquinoline, have been substituted by amino groups to synthesize N-heteroaryl substituted adamantane-containing amines. These compounds are of interest for their potential antiviral and psychotherapeutic activities (Kharlamova et al., 2021).
Derivatization in Liquid Chromatography : 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate, a compound related to 6-Chloroisoquinolin-1-amine, has been used for the derivatization of primary and secondary amines including amino acids, biogenic amines, and neurotransmitters. This method facilitates their identification and quantification in liquid chromatography-electrospray ionization-mass spectrometry (Boughton et al., 2011).
Cytotoxic Evaluation in Anticancer Research : Hybrid Purine-quinoline molecules, synthesized through a process involving compounds similar to 6-Chloroisoquinolin-1-amine, have shown promise in anticancer research. These compounds exhibit cytotoxic activity against NCI-60 cell-lines, indicating potential as novel therapeutic agents for cancer treatment (Kapadiya & Khunt, 2018).
Antibacterial Properties : 8-Nitrofluoroquinolone derivatives, synthesized from compounds similar to 6-Chloroisoquinolin-1-amine, have been studied for their antibacterial properties. These compounds have shown interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloroisoquinolin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKBXXNAQGTFDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N)C=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697436 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroisoquinolin-1-amine | |
CAS RN |
102200-00-0 |
Source


|
| Record name | 6-Chloroisoquinolin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

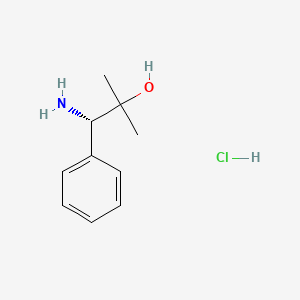
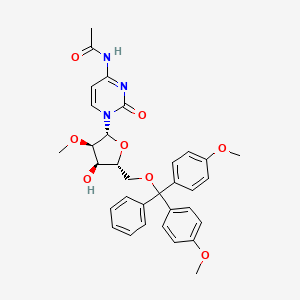
![Ethyl [3-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B599391.png)
![1-[(3,4-Difluorophenyl)ethynyl]-4-propylbenzene](/img/structure/B599392.png)
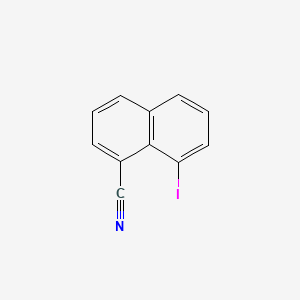
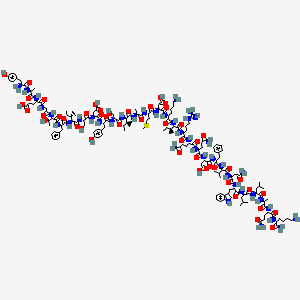
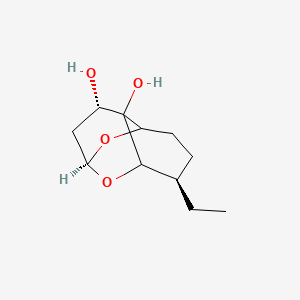

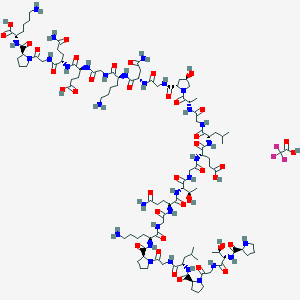
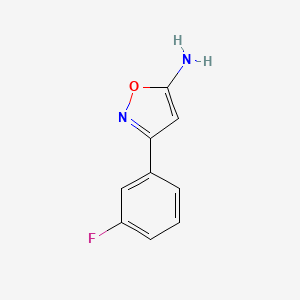

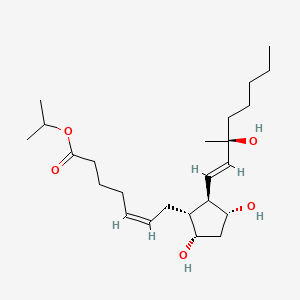
![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)